molecular formula C15H11F3N4 B15214150 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- CAS No. 899829-98-2

4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B15214150
CAS No.: 899829-98-2
M. Wt: 304.27 g/mol
InChI Key: FFWFKAKTUZKUJD-UHFFFAOYSA-N
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Description

4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- (hereafter referred to as the "target compound") is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the N4-phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug development, particularly in antimicrobial and anticancer research .

Properties

CAS No.

899829-98-2

Molecular Formula

C15H11F3N4

Molecular Weight

304.27 g/mol

IUPAC Name

4-N-[4-(trifluoromethyl)phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)9-1-4-11(5-2-9)22-14-12-7-10(19)3-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22)

InChI Key

FFWFKAKTUZKUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes nucleophilic substitution with phenylamine, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure efficient manufacturing.

Chemical Reactions Analysis

Types of Reactions

N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.

    Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include phenylamine for nucleophilic substitution and reducing agents like hydrogen gas or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities. These derivatives can be further modified to enhance their pharmacological properties.

Scientific Research Applications

N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways involved in cancer progression. By binding to these targets, the compound can disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Compounds:

N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine (CAS 2493105-06-7)

  • Substituents : 3-chloro-4-fluorophenyl at N4, tetrahydrofuran-3-yloxy at C5.
  • Impact : The chloro-fluoro-phenyl group enhances electron-withdrawing effects, while the tetrahydrofuran substituent improves solubility .

N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine (CAS 899829-91-5) Substituents: Trifluoromethoxy (-OCF₃) at N4-phenyl.

N4-(4-Chloro-3-trifluoromethylphenyl)-7-methoxy-quinazoline-4,6-diamine

  • Substituents : 4-chloro-3-CF₃-phenyl at N4, methoxy (-OCH₃) at C6.
  • Impact : The meta-CF₃ and para-Cl arrangement may sterically hinder target binding compared to the para-CF₃ in the target compound .

N4-Benzylamine-N2-Isopropyl-Quinazoline-2,4-Diamine Derivatives (A4 and A5)

  • Substituents : A4 (ortho-CF₃), A5 (para-CF₃) on the benzylamine side chain.
  • Impact : Para-CF₃ (A5) showed superior antimicrobial activity (MIC = 3.9 mg/mL against S. epidermidis) compared to ortho-CF₃ (A5: MIC = 15.6 mg/mL against S. typhimurium), underscoring the para-CF₃ advantage .

Physicochemical and DMPK Properties

  • Metabolic Stability : Fluorine substituents generally resist oxidative metabolism, enhancing half-life. For example, the target compound’s -CF₃ group likely offers better stability than -OCH₃ or -SC₆H₄ (methoxybenzylthio) derivatives .
  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic aromatic substitution and reduction reactions, similar to routes used for N4-(4-chloro-3-trifluoromethylphenyl) analogs .

Biological Activity

4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- (CAS No. 899829-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C11H10F3N5
Molecular Weight 273.23 g/mol
IUPAC Name 4,6-quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
CAS Number 899829-98-2

The biological activity of 4,6-quinazolinediamine derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. These compounds can modulate signaling pathways associated with various diseases, particularly in the context of inflammation and cancer.

Biological Activity

  • Anti-inflammatory Activity :
    • Studies indicate that quinazoline derivatives can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. For instance, a related compound inhibited IL-6 production with an IC50 value of 0.84 µM, showcasing potential for treating inflammatory diseases .
  • Anticancer Potential :
    • Quinazoline derivatives have been explored for their anticancer properties. They may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation through various pathways, including modulation of kinase activities .
  • Antimicrobial Properties :
    • Some studies suggest that quinazoline compounds may also exhibit antimicrobial activity against various pathogens, although specific data on 4,6-quinazolinediamine is limited.

Case Study 1: NF-κB Inhibition

A study focused on the development of alkylthiourea quinazoline derivatives demonstrated significant inhibition of NF-κB in macrophage-like THP−1 cells. The compound exhibited low cytotoxicity while effectively suppressing pro-inflammatory cytokines such as TNFα and IL-6 .

Case Study 2: Anticancer Activity

Research into similar quinazoline compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves targeting specific kinases associated with cancer cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
4-Phenylaminoquinazoline NF-κB inhibitor0.84
BMS-345541 (related quinazoline) IKKβ inhibitor0.3
4-(Trifluoromethyl)phenyl derivative Cytotoxicity against cancerVaries

Q & A

Q. How can advanced theoretical models explain its mechanism in complex biological systems?

  • Methodological Answer : Develop hybrid QM/MM models to simulate interactions in enzyme active sites. Systems biology frameworks map metabolic pathways affected by the compound, integrating RNA-seq and proteomics data. Validate with CRISPR-edited cell lines to isolate target effects .

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